1-(3-fluorobenzyl)-1H-1,2,3-triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-9-3-1-2-8(6-9)7-13-5-4-11-12-13/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRKCBDVWDUCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Pathways and Methodological Advancements for 1 3 Fluorobenzyl 1h 1,2,3 Triazole Derivatives
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Primary Synthetic Route
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the cornerstone for the synthesis of 1,4-disubstituted 1,2,3-triazoles, including derivatives of 1-(3-fluorobenzyl)-1H-1,2,3-triazole. organic-chemistry.orgnih.govmdpi.com This reaction, a prime example of click chemistry, involves the reaction of an azide (B81097) with a terminal alkyne in the presence of a copper(I) catalyst to exclusively yield the 1,4-regioisomer. organic-chemistry.orgscripps.edunih.govnih.gov The reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups. organic-chemistry.orgmdpi.com
The synthesis of the core structure typically involves the reaction of 3-fluorobenzyl azide with a suitable terminal alkyne. The 3-fluorobenzyl azide can be prepared from 3-fluorobenzyl bromide or other suitable precursors through nucleophilic substitution with an azide source, such as sodium azide. nih.govchemicalbook.com The subsequent cycloaddition with a terminal alkyne, catalyzed by a Cu(I) species, affords the desired this compound derivative. thieme-connect.de The Cu(I) catalyst can be generated in situ from copper(II) salts, such as CuSO₄·5H₂O, using a reducing agent like sodium ascorbate (B8700270), or by using air-stable Cu(I) sources. chemicalbook.combeilstein-journals.org
Optimization of Reaction Conditions and Catalyst Systems
Significant research has been dedicated to optimizing the CuAAC reaction conditions to enhance efficiency, reduce reaction times, and improve product yields. Key parameters that are often fine-tuned include the choice of copper source, ligand, solvent, and temperature.
| Additives | Bases (e.g., Na₂CO₃, Et₃N), L-proline | Bases can facilitate the deprotonation of the terminal alkyne, while additives like L-proline can enhance the reaction rate in certain systems. nih.govchemicalbook.com |
For instance, a general procedure for the synthesis of a this compound derivative, such as 1-(3-fluorobenzyl)-4-(hydroxymethyl)-1H-1,2,3-triazole, involves reacting 3-fluorobenzyl bromide with sodium azide and propargyl alcohol in the presence of a CuSO₄·5H₂O/sodium ascorbate catalyst system in a DMSO/H₂O solvent mixture at 65°C. chemicalbook.com This one-pot reaction demonstrates the efficiency of generating the azide in situ followed by the cycloaddition. chemicalbook.com
Solvent-Free and Aqueous Medium Approaches
Solvent-free syntheses, often facilitated by techniques such as ball-milling, have been successfully employed for the one-pot synthesis of 1,2,3-triazole derivatives. researchgate.net For example, a three-component coupling of an alkyl halide (like 3-fluorobenzyl bromide), sodium azide, and a terminal alkyne can be achieved over a copper(II) sulfate (B86663) supported on alumina (B75360) (Cu/Al₂O₃) catalyst under ball-milling conditions, completely avoiding the use of a solvent. researchgate.net
Aqueous media have also proven to be highly effective for CuAAC reactions. nih.govbohrium.com The use of water as a solvent is not only environmentally benign but can also accelerate the reaction rate in some cases. researchgate.netbohrium.com The synthesis of 1H-1,2,3-triazole analogs has been successfully demonstrated in aqueous medium, highlighting the versatility of this approach. nih.gov Often, a co-solvent like t-BuOH or THF is used with water to ensure the solubility of all reactants. beilstein-journals.orgfrontiersin.org The development of water-soluble and recyclable catalysts, such as those based on functionalized β-cyclodextrin, further enhances the green credentials of these synthetic routes. acs.org
Sharpless's Approach and Other Regioselective Synthesis Strategies for 1,4-Disubstituted 1,2,3-Triazoles
The pioneering work of K. Barry Sharpless was instrumental in establishing the CuAAC reaction as a premier example of "click chemistry," a concept he introduced in 2001. organic-chemistry.orgscripps.edunih.gov His approach emphasized reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, with byproducts that are easily removed. organic-chemistry.org The copper-catalyzed cycloaddition perfectly embodies these principles, providing a reliable and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgbohrium.comresearchgate.net
The thermal Huisgen 1,3-dipolar cycloaddition, the precursor to the catalyzed reaction, often requires elevated temperatures and produces a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgwikipedia.org The introduction of a copper(I) catalyst dramatically alters the reaction mechanism, proceeding through a copper acetylide intermediate, which ensures the exclusive formation of the 1,4-isomer. organic-chemistry.orgnih.gov
Beyond the archetypal CuAAC, other regioselective strategies have been developed to access 1,4-disubstituted 1,2,3-triazoles. These include the use of alternative catalysts and reaction conditions that favor the formation of the 1,4-isomer. For instance, silver-zinc based nanoheterostructured catalysts have been reported for the one-pot, multicomponent synthesis of 1,4-disubstituted 1,2,3-triazoles at room temperature, demonstrating 100% regioselectivity. rsc.org While ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) typically yields the 1,5-regioisomer, modifications and specific ligand systems can sometimes influence the regioselectivity. organic-chemistry.orgnih.gov However, for the synthesis of 1,4-disubstituted triazoles like those derived from this compound, the copper-catalyzed approach remains the most direct and widely employed method. bohrium.comrsc.org
Derivatization Strategies for Expanding Chemical Space around the this compound Core
To explore the structure-activity relationships and develop novel compounds with enhanced biological properties, various derivatization strategies are employed to expand the chemical space around the this compound core. These strategies primarily focus on introducing diverse functional groups at the C-4 position of the triazole ring and creating hybrid molecules by linking the core scaffold to other known pharmacophores.
Introduction of Functional Groups at the Triazole C-4 Position
The C-4 position of the 1,2,3-triazole ring, readily accessible through the CuAAC reaction with a corresponding terminal alkyne, is a prime site for introducing chemical diversity. A wide variety of terminal alkynes bearing different functional groups can be utilized in the cycloaddition reaction with 3-fluorobenzyl azide.
Table 2: Examples of Functional Groups Introduced at the C-4 Position
| Terminal Alkyne | Resulting C-4 Substituent |
|---|---|
| Propargyl alcohol | -CH₂OH (hydroxymethyl) chemicalbook.com |
| Phenylacetylene | -Ph (phenyl) rsc.org |
| Propiolamide | -C(O)NH₂ (carboxamide) rsc.org |
| Ethyl propiolate | -C(O)OEt (ethoxycarbonyl) |
| 1-Ethynylcyclohexanol | -C₆H₁₀OH (1-hydroxycyclohexyl) nih.gov |
The synthesis of 1-(3-fluorobenzyl)-4-(hydroxymethyl)-1H-1,2,3-triazole from propargyl alcohol is a clear example of this strategy. chemicalbook.com Furthermore, "post-click" functionalization strategies offer additional avenues for modifying the C-4 position after the triazole ring has been formed. acs.org For instance, a C-H functionalization reaction could be employed to introduce aryl or other groups directly onto the C-4 position of a pre-formed triazole. organic-chemistry.orgacs.org
Hybridization with Other Pharmacophores
A powerful strategy in drug design is the creation of hybrid molecules, where two or more pharmacophoric units are covalently linked to produce a new entity with potentially synergistic or enhanced biological activity. nih.govnih.govresearchgate.net The this compound scaffold serves as an excellent linker or core for the development of such hybrids.
The triazole ring is often considered a bioisostere for an amide bond and can act as a rigid linker connecting the 3-fluorobenzyl moiety to another biologically active molecule. researchgate.net This approach has been widely explored in medicinal chemistry. nih.govresearchgate.netnih.gov For example, the 1,2,3-triazole core has been incorporated into hybrid molecules with quinolones, coumarins, and carbazoles, among others, to generate compounds with potential antifungal, anticholinesterase, and other therapeutic activities. nih.govnih.gov
The synthesis of these hybrid molecules typically involves preparing a derivative of either the 3-fluorobenzyl azide or the alkyne partner that already contains the second pharmacophore. The final assembly is then achieved through the CuAAC reaction. This modular approach allows for the rapid generation of libraries of hybrid compounds for biological screening. nih.gov
Spectroscopic Characterization Techniques in Structural Elucidation
The structural elucidation of this compound and its derivatives relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the molecular structure, connectivity of atoms, and the electronic environment of the nuclei.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are indispensable tools for the characterization of these triazole derivatives. The spectra provide characteristic signals that confirm the formation of the desired structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the triazole ring, the benzyl (B1604629) methylene (B1212753) group, and the fluorobenzyl aromatic ring.
Triazole Protons: The unsubstituted 1H-1,2,3-triazole ring will exhibit two signals. The proton at the C5 position (H-5) typically appears as a singlet in the range of δ 7.7-8.1 ppm. rsc.orgnih.gov The proton at the C4 position (H-4) will also be a singlet in a similar region. The exact chemical shifts are influenced by the solvent and the electronic nature of the substituents.
Benzyl Methylene Protons (-CH₂-): The two protons of the methylene bridge between the benzyl group and the triazole ring are expected to appear as a sharp singlet at approximately δ 5.5-5.8 ppm. rsc.orgrsc.org
Fluorobenzyl Protons: The aromatic protons of the 3-fluorobenzyl group will present a more complex pattern due to both homo- and heteronuclear (¹H-¹⁹F) coupling. Typically, four signals will be observed in the aromatic region (δ 7.0-7.5 ppm). These signals will exhibit splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring, further complicated by coupling to the fluorine atom. mdpi.comnih.gov
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule.
Triazole Carbons: The carbon atoms of the triazole ring, C4 and C5, are expected to have chemical shifts in the range of δ 120-145 ppm. rsc.orgrsc.org
Benzyl Methylene Carbon (-CH₂-): The carbon of the methylene linker typically resonates around δ 52-55 ppm. rsc.orgrsc.org
Fluorobenzyl Carbons: The aromatic carbons of the 3-fluorobenzyl ring will appear in the typical aromatic region (δ 114-140 ppm). The carbon atom directly bonded to the fluorine (C-F) will show a large one-bond coupling constant (¹JCF), and other carbons in the ring will exhibit smaller two- and three-bond couplings (²JCF and ³JCF), which can be useful for definitive assignments. nih.gov
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Triazole H-4/H-5 | ~7.7 - 8.1 (s) | ~120 - 145 |
| Benzyl -CH₂- | ~5.5 - 5.8 (s) | ~52 - 55 |
| Fluorobenzyl Ar-H | ~7.0 - 7.5 (m) | ~114 - 140 |
| Fluorobenzyl Ar-C | ~114 - 140 (with C-F coupling) |
s = singlet, m = multiplet
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which further confirms its identity. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight.
A characteristic fragmentation pattern for benzyl-substituted triazoles involves the cleavage of the benzyl group. nist.govrsc.org The most prominent fragment is often the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, resulting from the loss of the triazole ring from the benzyl fragment, or the fluorotropylium ion at m/z 109. Another common fragmentation pathway for 1,2,3-triazoles is the loss of a molecule of nitrogen (N₂), resulting in a fragment ion at [M-28]⁺. rsc.org
| Fragment Ion | Predicted m/z | Description |
| [M]⁺ | 177 | Molecular Ion |
| [M - N₂]⁺ | 149 | Loss of Nitrogen |
| [C₇H₆F]⁺ | 109 | Fluorotropylium Cation |
| [C₅H₅N₃]⁺ | 95 | Triazole Fragment |
Biological Activity Spectrum and Mechanistic Investigations of 1 3 Fluorobenzyl 1h 1,2,3 Triazole and Its Derivatives
Antiproliferative and Anticancer Research
The fusion of the 1,2,3-triazole scaffold with other pharmacologically active moieties has yielded numerous hybrid compounds with significant antiproliferative properties. nih.govgsconlinepress.com This strategy aims to develop novel anticancer candidates that are effective against both drug-sensitive and drug-resistant cancers. nih.gov Research has demonstrated that these derivatives can exert their anticancer effects through various mechanisms, including the induction of cell cycle arrest and apoptosis. nih.govfrontiersin.org
Derivatives of 1-(3-fluorobenzyl)-1H-1,2,3-triazole have been evaluated for their cytotoxic effects against a wide range of human cancer cell lines. Structure-activity relationship (SAR) studies have frequently shown that the presence and position of a fluorine atom on the benzyl (B1604629) ring can significantly contribute to the antiproliferative activity. nih.gov
For instance, a series of mollugin-1,2,3-triazole derivatives were synthesized and tested against five human cancer cell lines: HL-60 (leukemia), A549 (lung cancer), SMMC-7721 (liver cancer), SW480 (colon cancer), and MCF-7 (breast cancer). mdpi.com Several of these compounds exhibited significant cytotoxicity. mdpi.com Similarly, novel phenothiazine-1,2,3-triazole hybrids have shown moderate to good antiproliferative activity, with IC50 values in the low micromolar range against stomach, esophagus, prostate, breast, and liver cancer cell lines. researchgate.net In one study, a derivative containing a 4-chlorophenyl moiety demonstrated superior activity against all tested cell lines compared to the standard drug 5-fluorouracil. researchgate.net
Another study focused on gefitinib-conjugated 1,2,3-triazole derivatives, including a compound with a 2-fluorobenzyl group, which is an isomer of the 3-fluorobenzyl structure. mdpi.com The synthesized compounds were evaluated for their antiproliferative activity against various cancer cell lines. mdpi.com Furthermore, research on capsaicinoid hybrids linked to a 1,2,3-triazole core revealed potent antiproliferative activity against A549 lung cancer cells, with IC50 values ranging from 2.9 to 10.5 μM for the most active compounds. nih.gov
Below is a summary of the cytotoxic activities of selected 1,2,3-triazole derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Phenothiazine-1,2,3-triazole Analogues | Various (Stomach, Esophagus, Prostate, Breast, Liver) | 0.5 - 6.7 µM | researchgate.net |
| 1,2,3-Triazole Tethered Capsaicinoids | A549 (Lung) | 2.9 - 10.5 µM | nih.gov |
| 1,2,3-Triazole-Containing Chromene Derivatives | A549 (Lung) | 1.02 - 74.28 µM | nih.gov |
| Mollugin-1,2,3-triazole Derivatives | HL-60, A549, SMMC-7721, SW480, MCF-7 | Significant Cytotoxicity | mdpi.com |
| Dehydroabietic Acid-Triazole Hybrids | SK-MES-1 (Lung) | 6.1 µM (for compound 5) | nih.gov |
To understand the basis of their antiproliferative effects, researchers have investigated the cellular mechanisms through which 1,2,3-triazole derivatives operate. These studies have revealed that the compounds can interfere with fundamental cellular processes required for tumor growth and survival.
A common mechanism of action for many anticancer agents is the disruption of the cell cycle. Several studies have shown that 1,2,3-triazole derivatives can induce cell cycle arrest, preventing cancer cells from progressing through the phases of division. For example, certain 1,2,3-triazole-containing steroid derivatives were found to arrest cells in the G1 phase of the cell cycle. nih.gov Other hybrids have been shown to cause cell cycle arrest at the G2/M phase. nih.govfrontiersin.org One specific podophyllotoxin derivative incorporating a 1,2,3-triazole moiety was demonstrated to cause cell cycle arrest at the G2/M phase in cancer cells. nih.govfrontiersin.org This disruption of the cell division process is a key contributor to the antiproliferative effects of these compounds.
Inducing apoptosis, or programmed cell death, is a highly sought-after characteristic for anticancer drugs. A significant body of research indicates that 1,2,3-triazole derivatives are capable of triggering apoptotic pathways in cancer cells. nih.govfrontiersin.org Mechanistic studies have shown that these compounds can induce apoptosis, which may be linked to the collapse of the mitochondrial membrane potential. nih.govfrontiersin.org
The activation of caspases, a family of proteases crucial for the execution of apoptosis, has also been observed. nih.gov Certain 1,2,3-triazole/1,2,4-oxadiazole hybrids were investigated as caspase-3 activators, confirming their role in initiating the apoptotic cascade. nih.gov Furthermore, novel 1,2,4-triazole (B32235) derivatives have been identified as apoptotic inducers that target the p53 tumor suppressor pathway. researchgate.netresearchgate.net In one study, the most potent compound led to a significant increase in the p53 protein level in MCF-7 breast cancer cells, highlighting its ability to activate this critical cell death pathway. researchgate.netresearchgate.net
The microtubule network is a critical component of the cellular cytoskeleton and is essential for cell division, making it an attractive target for cancer therapy. Some 1,2,3-triazole derivatives have been shown to exert their antiproliferative effects by interfering with microtubule dynamics. Specifically, podophyllotoxin, a natural compound known to inhibit tubulin polymerization, has been used as a scaffold for creating 1,2,3-triazole hybrids. nih.govfrontiersin.org These hybrid molecules were found to act on microtubules, leading to the disruption of the mitotic spindle, G2/M cell cycle arrest, and ultimately, apoptosis. nih.govfrontiersin.org This mechanism is shared by some of the most effective chemotherapeutic agents currently in clinical use.
Matrix metalloproteinases (MMPs) are a family of zinc-dependent enzymes that play a crucial role in the degradation of the extracellular matrix (ECM). mdpi.com Overexpression of certain MMPs, particularly MMP-2 and MMP-9, is strongly associated with tumor invasion, metastasis, and angiogenesis. mdpi.commdpi.com Consequently, MMPs are considered important targets for the development of antimetastatic agents. mdpi.comresearchgate.net
The 1,2,3-triazole scaffold has been utilized as a key structural element in the design of MMP inhibitors. researchgate.net The triazole ring can act as a non-classical isostere of an amide bond and may interact with the zinc ion in the active site of the enzyme, which is vital for inhibitory activity. researchgate.net Various molecular hybrids incorporating 1,2,3-triazole moieties have been designed and synthesized to target MMP-2 and MMP-9. researchgate.net While specific inhibitory data for this compound itself is not detailed, the broader class of triazole derivatives has shown promise. For example, some novel 1,2,4-triazole derivatives containing mercaptoamidobenzothiazole moieties exhibited notable inhibition of the MMP-9 enzyme. researchgate.net
Cellular Mechanism of Action Studies
Enzyme Inhibition Profiling of this compound and its Derivatives
The unique structural attributes of the 1,2,3-triazole nucleus, combined with various substitutions, have positioned it as a versatile scaffold in medicinal chemistry. This section details the inhibitory activity of this compound and its derivatives against a range of enzymes, highlighting key research findings and structure-activity relationships.
Xanthine (B1682287) Oxidase (XO) Inhibition
Research into the xanthine oxidase (XO) inhibitory potential of this compound and its specific derivatives is an emerging area of interest. While broader studies on triazole-based compounds have shown promise in XO inhibition, specific data for the 1-(3-fluorobenzyl) moiety is not extensively detailed in the currently available literature.
One study on a series of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives identified potent XO inhibitors, with one of the most effective compounds, 9m, exhibiting an IC50 value of 0.70 μM, approximately 14-fold more potent than the standard allopurinol nih.govebi.ac.uk. This research, however, did not include a 3-fluorobenzyl substitution. The triazole nucleus is recognized as a cornerstone for the development of enzyme inhibitors for managing conditions like hyperuricemia frontiersin.org. Further investigations are required to specifically determine the XO inhibitory capacity of this compound derivatives.
Carbonic Anhydrase-II (CA-II) Inhibition
The 1H-1,2,3-triazole scaffold has been explored for its potential to inhibit carbonic anhydrase-II (CA-II), a zinc metalloenzyme involved in various physiological processes. Studies have shown that 1H-1,2,3-triazole analogs can exhibit inhibitory activity against both bovine and human carbonic anhydrase-II nih.gov.
Alpha-Glucosidase Inhibition
Derivatives of this compound have been synthesized and evaluated for their in vitro inhibitory activity against Baker's yeast α-glucosidase. In a study focused on benzothiazole-triazole derivatives, a series of compounds were synthesized, including those with a substituted benzyl group on the triazole ring newtbdrugs.orgnih.gov.
One particular derivative, 5-Chloro-2-(((1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)benzo[d]thiazole , demonstrated notable α-glucosidase inhibitory activity. The majority of the synthesized compounds in this series exhibited a varying degree of inhibition, with IC50 values ranging from 20.7 to 61.1 μM, which is significantly more potent than the standard drug, acarbose (IC50 = 817.38 μM) newtbdrugs.orgnih.gov. Molecular docking studies were also performed to understand the interaction of these compounds with the active site of the α-glucosidase enzyme newtbdrugs.org.
| Compound | Target Enzyme | IC50 (μM) | Standard (Acarbose) IC50 (μM) |
|---|---|---|---|
| 5-Chloro-2-(((1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)benzo[d]thiazole | α-Glucosidase | Data within the range of 20.7 - 61.1 | 817.38 |
Indoleamine 2,3-Dioxygenase 1 (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Dual Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in the kynurenine pathway of tryptophan degradation and are considered important targets in cancer immunotherapy. While the dual inhibition of IDO1 and TDO by triazole-containing compounds is an active area of research, specific studies on this compound derivatives as dual inhibitors are not prominently featured in the reviewed literature.
Research has been conducted on 1-aryl-1H-naphtho[2,3-d] newtbdrugs.orgnih.govnih.govtriazole-4,9-dione derivatives as a new class of IDO1/TDO dual inhibitors frontiersin.org. This highlights the potential of the broader triazole class in achieving dual inhibition. Another study focused on erlotinib-linked 1,2,3-triazole compounds as IDO1 inhibitors, with some derivatives showing remarkable activity nih.gov. However, these studies did not specifically investigate the 3-fluorobenzyl substitution pattern for dual IDO1/TDO inhibition.
P2Y14 Receptor Antagonism
Derivatives of 1H-1,2,3-triazole have been investigated as antagonists for the P2Y14 receptor, which is involved in inflammatory processes. A structure-based design approach led to the synthesis of 3-(4-aryl-1H-1,2,3-triazol-1-yl)-biphenyl derivatives nih.govsci-hub.stnih.govresearchgate.net.
Within this series, a derivative containing a 3-fluorophenyl group, Methyl 5-(4-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl)-4′-(1-(2,2,2-trifluoroacetyl) piperidin-4-yl)-[1,1′-biphenyl]-3-carboxylate , was synthesized and evaluated. Although this compound features a 3-fluorophenyl group rather than a 3-fluorobenzyl group, its activity provides insight into the role of fluorine substitution. The affinity of these triazole derivatives was quantified using flow cytometry of P2Y14R-expressing CHO cells nih.govnih.govresearchgate.net. The broader study of these triazole analogues indicated that nonpolar aryl substituents were favored for higher affinity nih.govnih.govresearchgate.net.
| Compound Derivative | Target Receptor | Activity |
|---|---|---|
| Methyl 5-(4-(3-fluorophenyl)-1H-1,2,3-triazol-1-yl)-4′-(1-(2,2,2-trifluoroacetyl) piperidin-4-yl)-[1,1′-biphenyl]-3-carboxylate | P2Y14 Receptor | Antagonist activity demonstrated |
DprE1 Enzyme Inhibition
The enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical component in the cell wall synthesis of Mycobacterium tuberculosis and a key target for the development of new anti-tubercular agents. While various triazole-containing compounds have been investigated as DprE1 inhibitors, specific research detailing the activity of this compound and its derivatives against this enzyme is limited in the available literature.
Studies on novel hybrids of 1,2,3-triazole-benzoxazole have identified potent DprE1 inhibitors, with some compounds demonstrating IC50 values in the low micromolar range newtbdrugs.org. These findings underscore the potential of the triazole scaffold in targeting DprE1. However, these studies did not specifically include derivatives with the 1-(3-fluorobenzyl) substitution, indicating a gap in the current research landscape that warrants further investigation to determine the specific inhibitory profile of this particular chemical entity.
Antimicrobial Efficacy Assessment
The antimicrobial potential of 1,2,3-triazole derivatives, particularly those with fluorinated substituents, has been a subject of considerable research interest. These compounds have been evaluated against various bacterial and fungal strains, demonstrating a broad spectrum of activity.
Derivatives of this compound have shown notable antibacterial effects. For instance, a study on betulonic acid derivatives incorporating a 1'-(3-fluorobenzyl)-1H-lup-2-eno-[2,3-d]- mdpi.commdpi.comekb.eg-triazole-28-oic acid moiety demonstrated significant activity against Escherichia coli. This particular derivative exhibited a minimum inhibitory concentration (MIC) of 6.3 µg/mL against E. coli, a strain to which the parent compound, betulonic acid, showed no activity mdpi.com. This highlights the positive contribution of the fluorinated triazole component to the antibacterial profile. In the same study, other derivatives with phenyl, methyl, methoxy, and chlorine substitutions on the triazole ring also displayed activity against E. coli, with MIC values ranging from 12.5 to 50 µg/mL mdpi.com.
| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 1'-(3-Fluorobenzyl)-1H′-lup-2-eno-[2,3-d]- mdpi.commdpi.comekb.eg-triazole-28-oic acid | Escherichia coli | 6.3 | mdpi.com |
| Phenyl- and Methoxy-substituted Betulonic Acid Triazoles | Escherichia coli | 12.5 - 50 | mdpi.com |
The triazole core is a well-established pharmacophore in antifungal drug design, with many clinically used antifungal agents being triazole derivatives. Research into novel 1,2,3-triazole compounds, including those with a 1-benzyl-4-(phenoxymethyl) structure, has demonstrated potent antifungal activity against a range of human pathogenic fungi chemistryjournal.net. These studies often show that the synthesized compounds have comparable or even superior activity to established drugs like fluconazole and voriconazole chemistryjournal.net.
Specifically, derivatives of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been synthesized and evaluated for their antifungal properties ekb.eg. While this is a 1,2,4-triazole, the presence of the 3-fluorophenyl group is a key structural feature shared with the subject of this article, suggesting that this substitution pattern is favorable for antifungal activity. In a broader context, the incorporation of fluorine into triazole derivatives has been reported to enhance their pharmacological activity, making them promising candidates for antifungal drug development.
| Compound Class | Fungal Species | General Activity | Reference |
|---|---|---|---|
| 1-Benzyl-4-(phenoxymethyl)-1,2,3-triazoles | Candida albicans, Candida parapsilosis, Candida haemuloni, Aspergillus niger, Aspergillus flavus | Potent activity, often superior to fluconazole and voriconazole | chemistryjournal.net |
| Derivatives of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Various fungal strains | Investigated for antifungal properties | ekb.eg |
Antiviral Investigations
The antiviral potential of 1,2,3-triazole derivatives has been explored against a variety of viruses, including influenza viruses. The triazole ring can act as a stable and effective linker or pharmacophore in the design of novel antiviral agents mdpi.comnih.gov.
While direct studies on the anti-influenza activity of this compound are limited, research on related structures provides valuable insights. A series of novel 1,2,3-triazole oseltamivir derivatives have been designed and synthesized, showing potent anti-influenza activities against H5N1, H5N2, and H5N6 strains in both enzymatic and cellular assays nih.gov. This indicates that the 1,2,3-triazole scaffold can be effectively incorporated into the design of influenza neuraminidase inhibitors.
Furthermore, 1,2,3-triazolyl nucleoside analogues have been synthesized and evaluated for their ability to inhibit the in vitro growth of influenza A/PR/8/34 (H1N1) virus, suggesting that this class of compounds is a promising scaffold for creating new anti-influenza drugs nih.gov. Studies on heteroannulated 1,2,3-triazole glycosides have also demonstrated high antiviral activity against both wild-type and neuraminidase inhibitor-resistant strains of avian influenza H5N1 and human influenza H1N1 viruses nih.gov.
The ability of a compound to directly inactivate virus particles is known as virucidal activity. Research on 1,2,3-triazole-containing derivatives of the alkaloid lupinine has demonstrated their capacity to reduce the infectivity of influenza viruses, suggesting their potential as virucidal agents that act on extracellular virions mdpi.com. In these studies, certain derivatives were able to cause a loss of 90% of virus infectivity mdpi.com. This virucidal action is a promising avenue for the development of antiviral therapies based on the 1,2,3-triazole framework.
Anti-inflammatory and Neuroprotective Properties
Beyond their antimicrobial and antiviral activities, derivatives of this compound have been investigated for their potential to modulate inflammatory pathways and exert neuroprotective effects.
Chronic inflammation is a key factor in many diseases. One important mediator of inflammation is tumor necrosis factor-alpha (TNF-α). Research has shown that certain 1,2,3-triazole derivatives can inhibit the production of TNF-α nih.gov. A study on charged thienobenzo-1,2,3-triazoles, which included a 1-(3-fluorobenzyl) substituted derivative, demonstrated significant anti-inflammatory activity. Specifically, the compound 1-(3-fluorobenzyl)-3-(4-methylbenzyl)-1H-thieno[3′,2′:3,4]benzo[1,2-d] mdpi.commdpi.comekb.egtriazol-3-ium bromide was shown to inhibit lipopolysaccharide (LPS)-induced TNF-α production with a half-maximal inhibitory concentration (IC50) of 0.66 µM mdpi.com. This finding directly implicates the 1-(3-fluorobenzyl) moiety in potent anti-inflammatory action.
Neuroinflammation and oxidative stress are major contributors to neurodegenerative diseases. The neuroprotective potential of triazole derivatives has been linked to their anti-inflammatory and antioxidant properties. While direct studies on the neuroprotective effects of this compound are not extensively documented, research on other triazole derivatives provides a strong rationale for their potential in this area. For example, a series of 1,2,4-triazole derivatives were found to be novel neuroprotectants against cerebral ischemic injury by activating the antioxidant response element nih.gov. Another study on 1,3,5-triphenyl-1,2,4-triazole derivatives demonstrated neuroprotection in a model of acute ischemic stroke through anti-oxidative stress and anti-inflammatory mechanisms researchgate.net. These studies suggest that the triazole scaffold, in combination with appropriate substitutions, can be a promising basis for the development of neuroprotective agents.
| Compound | Assay | Activity (IC50) | Reference |
|---|---|---|---|
| 1-(3-fluorobenzyl)-3-(4-methylbenzyl)-1H-thieno[3′,2′:3,4]benzo[1,2-d] mdpi.commdpi.comekb.egtriazol-3-ium bromide | LPS-induced TNF-α production inhibition in human PBMCs | 0.66 µM | mdpi.com |
Cyclooxygenase (COX-2) Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins from arachidonic acid. nih.gov Two main isoforms exist: COX-1, a constitutive enzyme involved in physiological functions like gastric protection, and COX-2, an inducible enzyme that is upregulated during inflammation and tissue damage. nih.govminia.edu.eg Selective inhibition of COX-2 is a key strategy in developing anti-inflammatory agents with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. minia.edu.eg
The 1,2,3-triazole ring has been identified as a viable central scaffold for designing selective COX-2 inhibitors, capable of replacing the carbocyclic or heterocyclic rings found in many established inhibitors without a loss of potency or selectivity. drugbank.com Research into various 1,2,3-triazole derivatives has demonstrated their potential as potent and selective COX-2 inhibitors. Structure-activity relationship studies have revealed that a vicinal diaryl substitution pattern on the triazole ring often leads to more potent COX-2 inhibition compared to other substitution patterns. drugbank.com Furthermore, incorporating an electron-withdrawing group, such as a fluorine or chlorine atom, at the para-position of one of the aryl rings has been shown to enhance COX-2 inhibitory potency and selectivity. drugbank.com
Studies on various series of 1,2,3-triazole and related 1,2,4-triazole derivatives have yielded compounds with significant COX-2 inhibitory activity, often comparable or superior to the standard drug celecoxib. For instance, certain 1,2,3-triazole hybrids have shown potent in vitro COX-2 inhibition with IC50 values in the nanomolar range. nih.govsemanticscholar.org The selectivity for COX-2 over COX-1 is a critical parameter, and many synthesized triazole derivatives exhibit high selectivity indices. minia.edu.egnih.gov For example, a series of 1,2,4-triazole derivatives showed excellent selectivity towards COX-2, with selectivity indices ranging from 62.5 to 2127. minia.edu.eg Similarly, newly designed 1,2,3-triazole-benzenesulfonamide hybrids have demonstrated higher in vitro COX-2 selectivity and inhibitory activity than celecoxib. nih.govsemanticscholar.org
| Compound Series | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference Compound | Reference SI |
|---|---|---|---|---|---|
| 1,2,4-Triazole S-alkyl derivatives (e.g., 11c) | - | 0.04 | 337.5 | Celecoxib | 326.67 nih.gov |
| 1,2,3-Triazole/1,2,4-triazole hybrids (e.g., 20a-d) | 6.08–12.0 | 0.24–0.33 | - | Celecoxib | - mdpi.com |
| 1,2,3-Triazole-NSAID hybrids (e.g., 6b, 6j) | - | 0.04 | 329 and 312 | Celecoxib | 294 nih.govsemanticscholar.org |
| Diaryl-1,2,4-triazole derivatives (e.g., 21a, 21b) | 8.85–9.15 | 1.98–2.13 | - | Celecoxib | - mdpi.com |
NF-κB Signaling Pathway Modulation
The nuclear factor-kappa B (NF-κB) family of transcription factors plays a critical role in regulating the expression of genes involved in inflammation, immune responses, and cell survival. nih.govnih.gov In unstimulated cells, NF-κB proteins are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. The canonical NF-κB pathway is activated by various stimuli, including pro-inflammatory cytokines like TNF-α. nih.govnih.gov This activation leads to the phosphorylation and subsequent degradation of IκB proteins, allowing the NF-κB complex (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes, including those for inflammatory mediators like COX-2. nih.govnih.gov Consequently, inhibiting the NF-κB pathway is a key therapeutic strategy for managing inflammatory diseases. nih.gov
Triazole derivatives have emerged as effective modulators of this pathway. Studies have shown that compounds incorporating the 1,2,3-triazole moiety can inhibit the activation of NF-κB. nih.govmdpi.comnih.gov The mechanism often involves preventing the degradation of IκBα and blocking the subsequent nuclear translocation of the p65 subunit of NF-κB. selleckchem.commdpi.com For example, certain pterostilbene derivatives bearing a triazole moiety were found to inhibit pro-inflammatory cytokines by blocking the NF-κB/MAPK signaling pathway in lipopolysaccharide (LPS)-treated cells. nih.gov
Mechanistic investigations into methyl-thiol-bridged oxadiazole and triazole heterocycles revealed their ability to inhibit NF-κB activation in chronic myelogenous leukemia (CML) cells. mdpi.comnih.gov These compounds suppressed the expression of NF-κB-regulated genes such as COX-2, MMP-9, and VEGF, ultimately leading to apoptosis in the cancer cells. mdpi.comsemanticscholar.org Further analysis confirmed that these compounds could decrease the binding of the p65 subunit to the COX-2 gene promoter, directly linking NF-κB inhibition to the downregulation of this key inflammatory enzyme. mdpi.comsemanticscholar.org
| Compound Class | Observed Effect on NF-κB Pathway | Cell Line / Model |
|---|---|---|
| MMB-1,2,3-triazole derivatives | Inhibition of p65 phosphorylation | Hematological and solid tumor cell lines nih.gov |
| Pterostilbene-triazole derivatives | Blocking of NF-κB/MAPK signaling pathway | LPS-treated RAW 264.7 cells nih.gov |
| Oxadiazole-triazole hybrids | Inhibition of NF-κB nuclear translocation | Human CML cells mdpi.comnih.gov |
| Oxadiazole-triazole hybrids | Suppression of NF-κB target gene expression (COX-2, MMP-9, VEGF) | Human CML cells mdpi.comsemanticscholar.org |
| General NF-κB Inhibitors (e.g., JSH-23) | Inhibition of NF-κB nuclear translocation without affecting IκB degradation | RAW 264.7 cells selleckchem.com |
Structure Activity Relationship Sar Analysis of 1 3 Fluorobenzyl 1h 1,2,3 Triazole Scaffolds
Impact of Fluorine Substitution Position on Biological Activity
The incorporation of fluorine into pharmacologically active molecules is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. The position of the fluorine atom on the N-1 benzyl (B1604629) substituent of the 1,2,3-triazole ring significantly modulates the biological activity.
In a series of chromenone-1,2,3-triazole hybrids evaluated for butyrylcholinesterase (BuChE) inhibition, the nature and position of substituents on the benzyl ring were found to directly influence inhibitory activity. Specifically, a compound featuring a 3,4-difluorobenzyl group at the N-1 position of the triazole ring was identified as the most potent BuChE inhibitor in its series. nih.gov This suggests that the electronic effects and positioning of the fluorine atoms are critical for optimal interaction with the enzyme's active site.
Similarly, studies on 1,2,4-triazole (B32235) derivatives have shown that the presence of halogen groups, including fluorine, can significantly increase inhibitory activity against various bacterial strains. researchgate.net While not 1,2,3-triazoles, these findings underscore the general principle that the location and nature of halogen substituents are key determinants of biological efficacy. For example, research on anti-tubercular agents found that moving a fluorine substituent from the para to the meta position on an N-phenyl ring attached to a 1,2,3-triazole led to a notable increase in activity against Mycobacterium tuberculosis.
The following table presents data on how fluorine substitution patterns on the N-1 benzyl ring can affect inhibitory concentration (IC₅₀) for a specific biological target.
Influence of Substituents at the Triazole N-1 and C-4 Positions on Potency and Selectivity
The biological profile of 1,2,3-triazole scaffolds can be finely tuned by introducing various substituents at the N-1 and C-4 positions. The 1,4-disubstituted pattern is the most common due to its accessible synthesis via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. nih.govnih.gov
N-1 Position: The N-1 position is typically occupied by the fluorobenzyl group in the parent scaffold. Variations on this group, such as altering the fluorine position (as discussed above) or replacing the benzyl ring with other aryl or alkyl groups, can drastically alter potency and selectivity. Studies have shown that even minor changes, like moving a substituent on the benzyl ring, can influence activity. nih.gov
C-4 Position: The C-4 position offers a versatile point for modification to explore interactions with specific biological targets. For anti-tubercular agents, a series of 1,4-substituted-N-aryl-1,2,3-triazoles were synthesized where variations at the C-4 position included different substituted phenyl rings. nih.gov The results indicated that the electronic nature of the C-4 substituent was a critical factor for activity. nih.gov In another study on terpyridine derivatives, substituents at the C-4 position of the triazole ring were shown to robustly alter the compound's photophysical properties. researchgate.net
The table below illustrates the effect of different substituents at the N-1 and C-4 positions on the biological activity of 1,2,3-triazole derivatives against M. tuberculosis.
Role of Hybridization in Modulating Pharmacological Profiles
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This approach aims to create hybrid compounds with enhanced affinity, improved selectivity, or a dual mode of action. researchgate.netdntb.gov.ua The 1,2,3-triazole ring is an excellent linker for this purpose due to its chemical stability and its ability to connect different molecular fragments. nih.gov
Numerous studies have demonstrated the success of this strategy. For example:
Quinoline-Triazole Hybrids: The combination of quinoline (B57606) and 1,2,3-triazole scaffolds has yielded compounds with potent anti-tubercular and antimicrobial activities. researchgate.net The triazole ring serves as a linker between the quinoline core and another functional group, and its presence was found to be important for stabilizing interactions with target proteins. researchgate.net
Natural Product Hybrids: The 1,2,3-triazole linker has been used to create hybrids of natural products like dihydroartemisinin (B1670584) and coumarin, resulting in compounds with significant anticancer potential. nih.gov
Chromenone-Triazole Hybrids: As mentioned earlier, hybrids of chromenone and 1,2,3-triazole have been developed as potent inhibitors of butyrylcholinesterase, a target for Alzheimer's disease. nih.gov
This hybridization approach allows for the modulation of pharmacological profiles, potentially overcoming drug resistance and reducing toxicity by combining the beneficial properties of different molecular entities. researchgate.net
Key Structural Features for Specific Biological Targets
The versatility of the 1-(3-fluorobenzyl)-1H-1,2,3-triazole scaffold allows for its adaptation to inhibit diverse biological targets by incorporating specific structural features.
Ketone Moiety for Xanthine (B1682287) Oxidase (XO) Inhibition: For the inhibition of xanthine oxidase (XO), an enzyme implicated in gout, a key structural feature is the presence of a ketone moiety at the C-4 position of the triazole ring. A study synthesizing a series of 1,4-disubstituted-1,2,3-triazoles found that derivatives containing a ketone linker were significantly more active against XO than their ketone-free counterparts. researchgate.net One of the most potent compounds identified was (5-bromothiophen-2-yl)(this compound-4-yl)methanone, which demonstrated superior activity compared to the standard drug allopurinol. researchgate.net Molecular docking studies suggest this ketone group plays a crucial role in binding to the enzyme's active site. researchgate.netresearchgate.net
The following table compares the XO inhibitory activity of 1,2,3-triazole derivatives with and without a ketone moiety.
Compound Names
Computational Chemistry and Molecular Modeling Applications in 1 3 Fluorobenzyl 1h 1,2,3 Triazole Research
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.orgderpharmachemica.com This method is crucial for understanding how a ligand, such as a triazole derivative, might interact with a biological target, typically a protein or enzyme, at the atomic level.
Molecular docking simulations are employed to predict the binding mode and estimate the binding affinity of ligands within the active site of a target protein. The binding affinity is often expressed as a docking score, typically in kcal/mol, where a more negative value indicates a stronger, more favorable interaction.
| Compound Class/Analogue | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
| Pyridopyrazolo-triazole derivative | 5IVE (Protein Kinase) | -7.8182 | nih.gov |
| Stilbene-linked 1,2,3-triazole | 1TUB (Tubulin) | -8.5 to -9.8 | nih.govresearchgate.net |
| Fluconazole analogue with 1,2,3-triazole | CYP51 | Not specified | rsc.org |
| 1,2,3-triazole-tetrafluorophenoxymethyl ketone | Cruzain | Not specified | sci-hub.se |
This table presents representative binding affinity data for various triazole derivatives against different biological targets to illustrate the typical values obtained in molecular docking studies.
A primary outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. These interactions are fundamental to the ligand's affinity and selectivity for its target. For triazole-based compounds, several types of interactions are commonly observed:
Hydrogen Bonds: The nitrogen atoms of the 1,2,3-triazole ring are effective hydrogen bond acceptors, frequently interacting with donor residues like asparagine, glutamine, or serine in the protein's active site. researchgate.net
Hydrophobic Interactions: The benzyl (B1604629) ring of the 1-(3-fluorobenzyl) group is expected to form hydrophobic and van der Waals interactions with nonpolar amino acid residues such as leucine, isoleucine, valine, and alanine. nih.gov
Pi-Pi Stacking: The aromatic nature of both the benzyl ring and the triazole ring allows for potential π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
In studies of related compounds, the triazole moiety has been shown to be a critical linker that correctly orients other functional groups for optimal interaction with the target. acs.orgnih.gov For example, in the docking of certain triazole derivatives into the tubulin active site, the triazole ring positions the associated aromatic groups to interact with key hydrophobic regions, mimicking the binding of known inhibitors like colchicine. nih.gov
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are vital for analyzing the electronic properties of molecules. irjweb.com Methods like B3LYP with basis sets such as 6-31G or 6-311++G(d,p) are commonly used to optimize molecular geometry and calculate electronic parameters. mdpi.comresearchgate.net These parameters help explain the molecule's stability, reactivity, and intermolecular interaction capabilities.
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron-donating capacity.
LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron-accepting capacity.
HOMO-LUMO Energy Gap (ΔE): The difference between the LUMO and HOMO energies is a critical indicator of molecular stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.
For various substituted triazoles, DFT calculations have been performed to understand their structural and electronic features. mdpi.com The results for related fluorophenyl triazoles provide insight into how the fluorine substituent influences the electronic distribution of the molecule. nih.gov
| Compound/Analogue | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |
| N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine | B3LYP/6-311++ | -4.6885 | -2.1660 | 2.5225 | irjweb.com |
| 1,2,4-Triazole (B32235) derivative | B3LYP/cc-Pvdz | Not specified | Not specified | Not specified | researchgate.net |
| 1,2,3-Triazole based on benzothiazole (B30560) (Compound 5e) | B3LYP/6-31+G(d,p) | Not specified | Not specified | Not specified | mdpi.com |
This table shows examples of calculated electronic properties for different triazole structures, highlighting the parameters used to assess chemical reactivity.
In Silico Pharmacokinetic Profiling and Drug-Likeness Assessment
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-stage drug discovery to evaluate the pharmacokinetic properties and drug-likeness of a compound. pensoft.net These computational models assess whether a molecule has properties consistent with those of known oral drugs. A widely used guideline is Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets the following criteria:
Molecular weight (MW) ≤ 500 g/mol
Logarithm of the octanol-water partition coefficient (LogP) ≤ 5
Number of hydrogen bond donors (HBD) ≤ 5
Number of hydrogen bond acceptors (HBA) ≤ 10
Web-based tools like SwissADME are frequently used to calculate these and other relevant parameters, such as the Topological Polar Surface Area (TPSA), which is a good indicator of drug transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov Studies on various 1,2,3-triazole derivatives have shown that they generally possess favorable ADME profiles and adhere to Lipinski's rules, indicating good potential for drug-likeness. researchgate.netresearchgate.net The introduction of a fluorine atom, as in 1-(3-fluorobenzyl)-1H-1,2,3-triazole, can enhance metabolic stability and membrane permeability. researchgate.net
| Compound Class/Analogue | MW ( g/mol ) | LogP | HBD | HBA | TPSA (Ų) | Rule of Five Violations | Reference |
| Stilbene-linked 1,2,3-triazoles | 381.45 - 505.35 | 4.35 - 6.05 | 0 | 4-6 | 54.7 - 100.5 | 0-1 | nih.govresearchgate.net |
| 1,3,5-Triazine derivatives | 389.84 - 495.01 | 2.94 - 4.54 | 1 | 6 | 77.03 | 0 | mdpi.com |
| 1,2,3-Triazole-based benzothiazoles | 368.43 - 487.40 | 1.83 - 3.29 | 1 | 6-7 | 93.3 - 116.5 | 0 | mdpi.com |
This table summarizes key in silico ADME and drug-likeness parameters for several classes of triazole derivatives, demonstrating their general compliance with established pharmaceutical guidelines.
Perspectives and Future Research Trajectories for 1 3 Fluorobenzyl 1h 1,2,3 Triazole Based Compounds
Optimization Strategies for Enhanced Biological Activity
The biological activity of 1,2,3-triazole-based compounds is highly dependent on their substitution patterns. For derivatives of 1-(3-fluorobenzyl)-1H-1,2,3-triazole, optimization strategies will likely focus on systematic modifications of both the triazole and the benzyl (B1604629) rings to establish robust structure-activity relationships (SAR).
Key optimization approaches include:
Substitution on the Triazole Ring: The C4 and C5 positions of the 1,2,3-triazole ring are prime targets for modification. Introducing a variety of functional groups—such as amino acid conjugates, heterocyclic rings, or aliphatic chains—can modulate the compound's polarity, solubility, and ability to interact with biological targets. mdpi.com For instance, studies on similar triazole structures have shown that adding bulky or electron-withdrawing groups can significantly influence their anticancer or antifungal potency. nih.govnih.gov
Modification of the Fluorobenzyl Group: While the 3-fluoro substitution is a key feature, further modifications can fine-tune activity. Shifting the position of the fluorine atom (e.g., to the ortho or para position) or introducing additional substituents on the benzene (B151609) ring (e.g., methyl, cyano, or bromo groups) can alter the electronic properties and steric profile of the molecule, potentially leading to enhanced target engagement. nih.govnih.gov Research has shown that para-substitution on aryl rings attached to triazoles can be more beneficial for inhibitory activity than ortho or meta placements. nih.gov
Bioisosteric Replacement: The 1,2,3-triazole ring itself is often used as a bioisostere for amide, ester, or carboxylic acid groups. acs.org Further optimization could involve replacing other parts of the molecule with known bioisosteres to improve pharmacokinetic properties without sacrificing biological activity.
| Molecular Moiety | Modification Strategy | Potential Impact on Biological Activity | Reference Example |
|---|---|---|---|
| Triazole Ring (C4/C5 positions) | Introduction of nucleoside analogs or fused heterocycles | Enhanced anticancer activity | Fluorinated triazole conjugates showed modest to high inhibitory activity against breast carcinoma cell lines. nih.gov |
| Fluorobenzyl Ring | Varying position of fluorine (ortho, meta, para) | Alters binding affinity and metabolic stability; para-substitution often favorable. | Para-substituted trifluoromethyl groups on triazoles were found to be most potent against breast cancer cell lines. nih.gov |
| Fluorobenzyl Ring | Addition of other substituents (e.g., -CH3, -Cl) | Modifies lipophilicity and steric interactions with target proteins. | In cholinesterase inhibitors, a para-methylbenzyl substituent formed π-π stacking interactions, enhancing binding. nih.gov |
| Overall Structure | Conjugation with amino acids | Can modulate activity towards challenging targets like protein-protein interactions. | 1,2,3-triazole-amino acid conjugates showed significant antiproliferative activity toward breast and liver cancer cell lines. mdpi.com |
Exploration of Novel Therapeutic Applications
The inherent versatility of the triazole scaffold suggests that this compound derivatives could be investigated for a wide range of therapeutic applications beyond a single target class.
Potential therapeutic areas for exploration include:
Anticancer Agents: Numerous 1,2,3-triazole derivatives have demonstrated significant anticancer and antiproliferative activities. mdpi.comnih.gov The mechanism can involve the inhibition of key enzymes or protein-protein interactions crucial for cancer cell survival and proliferation, such as the Bax/Bcl-xL interaction. mdpi.com Future research could screen a library of this compound derivatives against various cancer cell lines (e.g., breast, colon, lung) to identify potent and selective inhibitors. nih.gov
Antifungal Agents: Azole compounds, including triazoles like fluconazole, are mainstays in antifungal therapy. nih.govnih.gov They typically function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes. nih.gov The this compound core could be elaborated with pharmacophoric features known to be crucial for CYP51 inhibition, such as a tertiary hydroxyl group and a dihalophenyl ring, to develop new antifungal candidates. nih.govnih.gov
Cholinesterase Inhibitors: Derivatives of 1,2,3-triazoles have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the treatment of Alzheimer's disease. nih.gov Notably, a meta-fluorobenzyl group attached to a triazole ring has been shown to engage in π-π interactions with key amino acid residues within the active site of AChE, highlighting the direct relevance of this specific scaffold. nih.gov
Antimicrobial Agents: Beyond fungi, triazole derivatives have been evaluated for broader antibacterial activity. nih.gov While many 1,2,4-triazoles have been studied in this context, the unique electronic properties of the 1,2,3-triazole isomer combined with the fluorobenzyl group warrant investigation against various bacterial strains, including resistant ones.
Advanced Synthetic Methodologies for Diversification
The efficient synthesis of a diverse library of this compound analogs is critical for exploring the full therapeutic potential of this scaffold. While traditional methods exist, advanced synthetic methodologies offer improved efficiency, regioselectivity, and milder reaction conditions.
Key synthetic approaches for diversification include:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This cornerstone of "click chemistry" remains the most prominent route for synthesizing 1,4-disubstituted 1,2,3-triazoles. acs.orgthieme-connect.comfrontiersin.org The reaction between an organic azide (B81097) (e.g., 3-fluorobenzyl azide) and a terminal alkyne proceeds with high yield and regioselectivity under mild, often aqueous, conditions. thieme-connect.com This method is ideal for rapidly generating a large number of analogs by varying the alkyne component.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium catalysis provides selective access to 1,5-disubstituted 1,2,3-triazoles. acs.orgresearchgate.net This complementary method is crucial for a comprehensive SAR study, as it allows for the exploration of a different regioisomeric scaffold, which may exhibit distinct biological activities.
Multicomponent Reactions (MCRs): One-pot MCRs that combine three or more reactants to form the triazole product are highly efficient. acs.org These reactions reduce the number of synthetic steps and purification procedures, accelerating the drug discovery process. For example, MCRs involving azides, alkynes, amines, and other components can generate fully substituted 1,2,3-triazoles in a single step. acs.org
Sustainable and Catalyst-Free Methods: To address the potential toxicity of metal catalysts in biological applications, research has focused on developing metal-free or sustainable synthetic routes. thieme-connect.com This includes strain-promoted azide-alkyne cycloaddition (SPAAC) and the use of environmentally benign catalysts or solvent systems, such as water or ionic liquids. thieme-connect.combenthamdirect.com
| Methodology | Catalyst | Product Regioisomer | Key Advantages | Reference |
|---|---|---|---|---|
| Huisgen 1,3-Dipolar Cycloaddition | None (Thermal) | Mixture of 1,4- and 1,5- | Original method, catalyst-free. | acs.org |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | 1,4-disubstituted | High yield, high regioselectivity, mild conditions, wide substrate scope. | thieme-connect.comfrontiersin.org |
| Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) | Ruthenium | 1,5-disubstituted | Provides complementary regioisomer to CuAAC. | acs.orgresearchgate.net |
| Multicomponent Reactions (MCRs) | Often Copper(I) | Fully substituted | High efficiency, one-pot synthesis, molecular diversity. | acs.org |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None | 1,4-disubstituted | Copper-free, suitable for biological systems (bioorthogonal). | thieme-connect.com |
Q & A
Q. What are the most efficient synthetic routes for 1-(3-fluorobenzyl)-1H-1,2,3-triazole?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. A representative method involves reacting 3-fluorobenzyl azide with terminal alkynes under mild conditions (e.g., H₂O/DCM solvent system, CuSO₄·5H₂O as a catalyst, and sodium ascorbate as a reducing agent at ambient temperature). Reaction progress is monitored via TLC, and purification is achieved using silica gel chromatography . Alternative routes may involve functionalizing pre-synthesized triazole cores with fluorinated benzyl groups via nucleophilic substitution .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., fluorobenzyl proton signals at δ ~4.5–5.0 ppm for the benzyl-CH₂ group, aromatic fluorine splitting patterns) .
- FT-IR : To identify triazole ring vibrations (~1450–1600 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .
- X-ray crystallography : For unambiguous structural determination, as demonstrated in related fluorobenzyl-triazole derivatives (e.g., bond angles, dihedral angles, and crystal packing) .
Q. What solvent systems are optimal for CuAAC reactions involving fluorinated triazoles?
Biphasic systems (e.g., H₂O:DCM in a 1:2 ratio) are preferred to enhance reaction efficiency and simplify product isolation. Copper catalysts like CuSO₄·5H₂O with sodium ascorbate are standard for accelerating cycloaddition while minimizing side reactions .
Advanced Research Questions
Q. How can molecular docking elucidate the biological activity of this compound derivatives?
Molecular docking studies can model interactions between the triazole core/fluorobenzyl substituent and target proteins (e.g., enzymes or receptors). For example, derivatives with electron-withdrawing fluorine atoms may enhance binding affinity to hydrophobic pockets. In anticancer research, docking against tubulin or kinase active sites can rationalize inhibition mechanisms. Computational tools like AutoDock Vina or Schrödinger Suite are commonly used, with validation via in vitro assays .
Q. How do conflicting crystallographic and spectroscopic data for fluorinated triazoles arise, and how can they be resolved?
Discrepancies may stem from dynamic effects in solution (NMR) vs. static crystal structures (X-ray). For example, rotational barriers of the fluorobenzyl group can cause NMR signal splitting not observed in crystallography. To resolve this, variable-temperature NMR or DFT calculations can assess conformational flexibility. Hirshfeld surface analysis further clarifies intermolecular interactions influencing solid-state packing .
Q. What strategies improve low yields in fluorobenzyl-triazole synthesis?
Yield optimization strategies include:
- Catalyst screening : Replacing CuSO₄ with [Cu(CH₃CN)₄]PF₆ for higher reactivity .
- Solvent optimization : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Microwave-assisted synthesis : Reducing reaction time and improving regioselectivity .
- Purification : Employing recrystallization or HPLC for challenging separations .
Q. How does fluorination at the benzyl position influence biological activity?
Fluorine enhances lipophilicity and metabolic stability, improving membrane permeability. In antimicrobial studies, 3-fluorobenzyl derivatives exhibit higher activity than non-fluorinated analogs due to stronger halogen bonding with target enzymes (e.g., CYP51 in fungi). Structure-activity relationship (SAR) studies should systematically vary fluorine position (ortho/meta/para) and measure IC₅₀ values .
Methodological Considerations
Q. How to design a SAR study for fluorobenzyl-triazole derivatives?
- Scaffold diversification : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups on the benzyl ring, alkyl/aryl groups on the triazole).
- Biological assays : Prioritize targets based on computational predictions (e.g., kinase inhibition, antimicrobial activity).
- Data analysis : Use multivariate regression to correlate physicochemical properties (logP, polar surface area) with activity .
Q. What are the limitations of Hirshfeld surface analysis for triazole derivatives?
While effective for visualizing intermolecular contacts (e.g., C-H···F interactions), Hirshfeld analysis lacks quantitative energy data. Pair it with quantum mechanical calculations (e.g., AIM theory) to quantify interaction strengths and predict solubility/melting points .
Data Contradictions and Validation
Q. How to address discrepancies between computational and experimental logP values?
Experimental logP (octanol-water partition coefficient) measurements (e.g., shake-flask method) may conflict with software predictions (e.g., ChemAxon). Validate by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
